molecular formula C8H14O2 B1625342 1-Cyclohexyl-2-hydroxyethanone CAS No. 6004-53-1

1-Cyclohexyl-2-hydroxyethanone

Cat. No.: B1625342
CAS No.: 6004-53-1
M. Wt: 142.2 g/mol
InChI Key: XGIFYZPGSSZKMZ-UHFFFAOYSA-N
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Description

Contextualization of α-Hydroxy Ketones as Key Synthons in Organic Chemistry

α-Hydroxy ketones, characterized by a hydroxyl group on the carbon atom adjacent to a carbonyl group, are highly valuable synthetic intermediates, or "synthons," in organic synthesis. wikipedia.orgucla.edu Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. These include oxidation to form diones, reduction to produce diols, and various rearrangement reactions. wikipedia.org The ability of α-hydroxy ketones to participate in both nucleophilic addition and cycloaddition reactions further underscores their importance as versatile building blocks for the construction of more complex molecular architectures. sioc-journal.cn This dual reactivity makes them indispensable tools for synthetic chemists aiming to construct intricate natural products and pharmaceutical agents. sioc-journal.cnresearchgate.net

Historical Development and Significance of the α-Hydroxy Ketone Motif

The chemistry of α-hydroxy ketones has a rich history, with the "acyloin rearrangement" being a classic named reaction that highlights their unique reactivity. organicreactions.org This rearrangement, which involves the isomerization of α-hydroxy ketones under the influence of a base, Brønsted or Lewis acid, or heat, has been known for a considerable time and has been instrumental in synthetic strategies, including the challenging construction of steroidal D-ring homoannulations. researchgate.netorganicreactions.org Over the years, the synthetic utility of α-hydroxy ketones has expanded significantly, with the development of new methods for their preparation and derivatization. organicreactions.org Initially, many transformations involving these motifs, particularly in steroid chemistry, were not fully characterized, leading to occasional errors in structural assignment. organicreactions.org However, modern analytical techniques have since provided a much clearer understanding of their structure and reactivity. The development of efficient and enantioselective methods for the synthesis of α-hydroxy ketones is a major focus of contemporary research, driven by their presence in various pharmaceuticals, including antidepressants and antitumor antibiotics. ebi.ac.ukuni-duesseldorf.de

Role of 1-Cyclohexyl-2-hydroxyethanone as a Model Substrate for Research Investigations

This compound serves as an excellent model substrate for investigating the reactivity and potential applications of α-hydroxy ketones. Its structure, featuring a cyclohexyl ring attached to the α-hydroxyethanone core, provides a non-aromatic, sterically defined framework that is useful for studying various chemical transformations. Research has shown its utility as an intermediate in organic synthesis, where it can be used to prepare a variety of derivatives. For instance, it has been used in tandem oxidation processes to synthesize quinoxalines, demonstrating its reactivity and versatility in heterocyclic chemistry. core.ac.uk The presence of both the hydroxyl and ketone functionalities allows it to participate in a wide array of reactions, making it a valuable tool for exploring new synthetic methodologies.

PropertyValue
Molecular Formula C₈H₁₄O₂
IUPAC Name This compound
CAS Number 6004-53-1
Molecular Weight 142.19 g/mol

This table provides basic chemical data for this compound. sigmaaldrich.comchemspider.com

Overview of Research Trajectories for α-Hydroxy Ketones

Current research on α-hydroxy ketones is advancing along several key trajectories, reflecting their continued importance in synthetic and medicinal chemistry. A significant area of focus is the development of catalytic and stereoselective methods for their synthesis. researchgate.net This includes the α-hydroxylation of ketones and the ketohydroxylation of olefins, with a move towards more environmentally benign and atom-economical processes. organic-chemistry.org The use of biocatalysis, employing enzymes to produce enantiomerically pure α-hydroxy ketones, is another promising avenue, offering high chemo- and stereoselectivity that can be challenging to achieve with traditional chemical methods. uni-duesseldorf.de Furthermore, α-hydroxy ketones are being investigated for their role in biological signaling pathways, such as bacterial quorum sensing, where specific α-hydroxy ketones act as autoinducers. nih.gov The ongoing exploration of their reactivity in novel transformations, such as palladium/borinic acid dual-catalyzed allylation, continues to expand their synthetic utility, enabling the creation of complex molecules with high levels of stereocontrol. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8(10)7-4-2-1-3-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIFYZPGSSZKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448289
Record name 1-cyclohexyl-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6004-53-1
Record name 1-cyclohexyl-2-hydroxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Studies of 1 Cyclohexyl 2 Hydroxyethanone

General Reactivity Profiles of α-Hydroxy Ketone Functionality

α-Hydroxy ketones, also known as acyloins, are a significant class of organic compounds characterized by a hydroxyl group positioned on the carbon atom adjacent (the α-position) to a ketone carbonyl group. tandfonline.com This unique arrangement of functional groups imparts a distinct reactivity to molecules like 1-cyclohexyl-2-hydroxyethanone. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule allows for a variety of chemical transformations.

The general reactivity of α-hydroxy ketones is multifaceted:

Dual Functionality : They can react at either the hydroxyl or the ketone group. The hydroxyl group can undergo reactions typical of secondary alcohols, such as esterification and oxidation. The ketone group is susceptible to nucleophilic addition.

Rearrangements : Under acidic, basic, or thermal conditions, α-hydroxy ketones can undergo a characteristic isomerization known as the α-ketol or acyloin rearrangement. Current time information in Bangalore, IN.tandfonline.commdpi.com This reversible reaction involves a 1,2-shift of an alkyl or aryl group, driven by the formation of a more thermodynamically stable isomer. Current time information in Bangalore, IN.citedrive.com

Synthetic Intermediates : Their bifunctional nature makes them valuable building blocks in organic synthesis for creating more complex molecules, including various biologically active compounds and heterocycles. They are particularly useful in metal-catalyzed and organocatalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. oup.com

Transformations Involving the α-Hydroxy Ketone Moiety

The specific reactions of this compound are representative of the broader class of α-hydroxy ketones, involving oxidation, reduction, and carbon-carbon bond formation.

The oxidation of the α-hydroxy ketone moiety in this compound is a key transformation, often leading to the formation of an α-diketone, a highly useful synthetic intermediate.

A prominent application of the oxidative transformation of this compound is in the synthesis of quinoxalines. This reaction proceeds through an initial in situ oxidation of the α-hydroxy ketone to the corresponding α-diketone (1-cyclohexyl-1,2-ethanedione), which then undergoes a condensation reaction with a 1,2-phenylenediamine.

Research has shown that the reaction of this compound with 4,5-dimethyl-1,2-phenylenediamine, using manganese dioxide as the oxidant in a tandem oxidation process, yields the corresponding quinoxaline (B1680401) with high efficiency. core.ac.uk This one-pot synthesis is advantageous as it avoids the isolation of the intermediate α-diketone. oup.com

Table 1: Quinoxaline Formation from this compound

Reactant 1Reactant 2ProductYieldReference
This compound4,5-Dimethyl-1,2-phenylenediamine2-Cyclohexyl-6,7-dimethylquinoxaline89% core.ac.uk

Oxyacyloxylation involves the esterification of the hydroxyl group of the α-hydroxy ketone. This transformation yields an α-acyloxy ketone, a valuable class of compounds. A general and efficient method for this reaction uses an acid anhydride (B1165640), which can serve as both the acylating agent and the solvent, catalyzed by 2-methylimidazole. mdpi.comexlibrisgroup.com This approach avoids the use of pungent reagents like pyridine (B92270). mdpi.comexlibrisgroup.com

For this compound, treatment with acetyl chloride in pyridine is a specific example of this type of reaction, yielding 1-cyclohexyl-2-acetoxyethanone.

Table 2: Representative Oxyacyloxylation of an α-Hydroxy Ketone

SubstrateReagentsProductYieldReference
This compoundAcetyl chloride (AcCl), Pyridine1-Cyclohexyl-2-acetoxyethanone85%
General α-Hydroxy KetoneAnhydride, 2-Methylimidazoleα-Acyloxy KetoneExcellent mdpi.comexlibrisgroup.com

The carbonyl group of this compound can be selectively reduced to afford a vicinal diol (a 1,2-diol). This transformation is typically achieved through catalytic hydrogenation. The reduction of this compound using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) yields 1-cyclohexyl-1,2-ethanediol with high selectivity.

The synthesis of amino alcohols from α-hydroxy ketones can be achieved through the formation of an intermediate α-hydroxy imine, followed by reduction. The ketone functionality can react with a primary amine to form an imine, which can then be reduced to the corresponding amino alcohol. This pathway is a fundamental route to valuable α-amino alcohol structures. tandfonline.com

Table 3: Reduction of this compound

Reaction TypeReagents/ConditionsProductSelectivityReference
Ketone ReductionH₂ (1 atm), Pd/C, EtOH1-Cyclohexyl-1,2-ethanediolHigh

Carbon-carbon bond formation at the α-hydroxy ketone moiety often utilizes the concept of "umpolung" or polarity reversal. In the presence of N-heterocyclic carbene (NHC) catalysts, the normally electrophilic carbonyl carbon of an aldehyde can be converted into a nucleophilic species. tcd.ie This allows for reactions like the acyloin condensation.

This compound can participate in NHC-catalyzed cross-acyloin condensations with aldehydes. For example, its reaction with benzaldehyde (B42025) in the presence of an NHC catalyst and a base like cesium carbonate results in the formation of a new carbon-carbon bond, yielding 1-cyclohexyl-3-phenyl-2-hydroxypropanone. This type of reaction demonstrates the ability to build more complex molecular skeletons from α-hydroxy ketone precursors. rsc.org

Table 4: NHC-Catalyzed Carbon-Carbon Bond Formation

α-Hydroxy KetoneAldehydeCatalyst SystemProductYieldReference
This compoundBenzaldehydeNHC, Cs₂CO₃1-Cyclohexyl-3-phenyl-2-hydroxypropanone68%

Oxidation Reactions

Mechanistic Elucidation of Specific Chemical Transformations

The dual functionality of this compound, possessing both a hydroxyl and a ketone group, dictates its chemical persona. The interplay between these groups allows for specific and often complex mechanistic pathways, which have been elucidated through various studies in organocatalysis and biocatalysis.

Role of Enediol Intermediates in Reactivity and Assays

A pivotal aspect of the reactivity of α-hydroxy ketones, including this compound, is their ability to form 1,2-enediol intermediates through tautomerization. This transformation, analogous to the Lobry de Bruyn–Alberda van Eckerstein transformation observed in sugars, involves a reversible isomerization via the open-chain form to a 1,2-cis-enediol. dokumen.pub This enediol form is a highly reactive intermediate that plays a central role in both chemical and enzymatic reactions. dokumen.pubmcgill.ca

The enediol intermediate is susceptible to dehydration and acts as a potent nucleophile. dokumen.pub Its formation is often the foundational step for subsequent reactions, including oxidation-reduction processes where it can be part of a system analogous to those involving ascorbic acid or catechols. mcgill.ca

In enzymatic assays and biocatalytic reactions, the stabilization of this transient intermediate is key. Structural studies on enzymes that process related substrates, such as 3-keto-L-gulonate 6-phosphate decarboxylase, provide insight into this mechanism. These studies suggest that the formation of a cis-1,2-enediolate intermediate is a common mechanistic feature. nih.gov Within an enzyme's active site, specific amino acid residues and, in some cases, a metal ion, are positioned to stabilize this intermediate. For instance, a magnesium ion might coordinate with one oxygen of the enediolate, while conserved lysine (B10760008) and aspartate residues form hydrogen bonds with both oxygens, stabilizing the cis conformation and poising it for the subsequent reaction step, such as protonation by a histidine residue. nih.gov

Table 1: Characteristics and Role of the Enediol Intermediate

FeatureDescriptionImplication for this compound
Formation Tautomerization of the α-hydroxy ketone structure. dokumen.pubCan exist in equilibrium with its 1,2-enediol form, influencing its reaction profile.
Structure Contains a C=C double bond with a hydroxyl group on each carbon.The planar, electron-rich structure makes it a reactive nucleophile.
Reactivity Can undergo oxidation, dehydration, and act as a building block in condensation reactions. dokumen.pubmcgill.caServes as the key intermediate in syntheses and degradations.
Enzymatic Stabilization Stabilized within active sites by hydrogen bonding and/or metal ion coordination. nih.govEssential for its role in biocatalytic transformations, enabling high specificity and reactivity.

Catalytic Cycle Analysis in Organo- and Biocatalytic Systems

The transformation of this compound is efficiently achieved using both organocatalysts and biocatalysts, each operating through distinct catalytic cycles.

Organocatalytic Systems: Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, often mimicking enzymatic processes. nih.gov For transformations involving α-hydroxy ketones, N-heterocyclic carbenes (NHCs) are effective catalysts. A plausible catalytic cycle begins with the nucleophilic addition of the NHC to the carbonyl carbon of an aldehyde. uni-regensburg.de This forms a tetrahedral intermediate which can then be deprotonated to generate a key reactive species known as a homoenolate equivalent. uni-regensburg.de This intermediate is functionally similar to an enediol and can undergo further reactions before the catalyst is regenerated. In other systems, such as those employing chiral secondary amines like proline, catalysis proceeds through enamine or iminium ion intermediates, which activate the substrate for subsequent asymmetric bond formation. scienceopen.com

Biocatalytic Systems: Biocatalysis employs enzymes or whole cells to perform chemical transformations with high selectivity. mdpi.com Two major classes of enzymes are relevant for this compound:

Oxidoreductases (Ketoreductases): These enzymes catalyze the stereoselective reduction of the ketone group to a secondary alcohol. The catalytic cycle involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon. The enzyme's chiral active site orients the substrate and cofactor in a precise manner, ensuring the hydride is delivered to one specific face of the ketone, resulting in a single enantiomer of the corresponding diol. mdpi.commdpi.com

Transketolases (TK): These enzymes catalyze the transfer of a two-carbon ketol unit from a donor molecule (like an α-hydroxy ketone) to an aldehyde acceptor. ucl.ac.uk The catalytic cycle is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP). TPP attacks the carbonyl carbon of the α-hydroxy ketone donor, leading to the formation of a covalent intermediate and subsequent cleavage of the C-C bond. This generates a stabilized enamine-type intermediate, which then attacks the acceptor aldehyde to form a new C-C bond, ultimately releasing the product and regenerating the TPP-bound enzyme. ucl.ac.uk When hydroxypyruvate is used as the donor, the reaction becomes irreversible due to the release of CO₂, providing a strong thermodynamic driving force. ucl.ac.uk

Table 2: Comparison of Catalytic Cycles

Catalyst SystemKey Intermediate(s)Driving ForceKey Features
Organocatalysis (NHC) Breslow intermediate, homoenolate equivalent. uni-regensburg.deFormation of stable products.Covalent catalysis; generation of unique umpolung reactivity.
Biocatalysis (Ketoreductase) Enzyme-substrate complex, cofactor (NAD(P)H). mdpi.comCofactor regeneration.High stereoselectivity; operates under mild aqueous conditions.
Biocatalysis (Transketolase) TPP-bound enamine intermediate. ucl.ac.ukIrreversible loss of CO₂ (with specific donors). ucl.ac.ukAsymmetric C-C bond formation; high substrate specificity.

Understanding Stereochemical Outcomes in Asymmetric Transformations

Achieving control over stereochemistry is a primary goal in modern organic synthesis. univpancasila.ac.id The structure of this compound makes it an ideal substrate for asymmetric transformations, aiming to produce enantiomerically pure products.

In biocatalytic reductions , the stereochemical outcome is dictated by the intricate, chiral three-dimensional structure of the enzyme's active site. mdpi.com The substrate is bound in a highly specific orientation relative to the catalytic residues and the cofactor. This precise positioning ensures that the chemical reaction (e.g., hydride delivery) occurs on only one of the two prochiral faces of the ketone, leading to the formation of one stereoisomer with very high enantiomeric excess (ee). mdpi.commdpi.com

In organocatalysis , stereocontrol is achieved by the chiral catalyst, which creates a chiral environment for the reaction. scienceopen.com For example, in an aldol (B89426) reaction, a chiral amine catalyst can form a chiral enamine intermediate with one substrate. The approach of the second substrate (an aldehyde) is then sterically directed by the bulky groups on the catalyst. The reaction often proceeds through a well-defined transition state, such as a six-membered Zimmerman-Traxler-like state, where the substituents arrange themselves to minimize steric hindrance. wikipedia.org This preferential transition state geometry leads to the formation of one diastereomer and/or enantiomer over the other. The choice of catalyst, solvent, and reaction conditions can be fine-tuned to maximize this selectivity. mdpi.com

Table 3: Factors Influencing Stereochemical Outcome

Catalytic SystemPrimary Control ElementMechanism of ControlTypical Outcome
Biocatalysis Enzyme active site architecture. mdpi.comPre-organization of substrate and cofactor in a chiral pocket.Very high enantioselectivity (>99% ee often achievable). mdpi.com
Organocatalysis Chiral catalyst structure. scienceopen.comFormation of a diastereomeric transition state with a significant energy difference. wikipedia.orgGood to excellent enantioselectivity (often >90% ee).
Chiral Auxiliary Covalently attached chiral group. wikipedia.orgSteric hindrance from the auxiliary directs the approach of reagents.High diastereoselectivity, which translates to high enantioselectivity after removal of the auxiliary.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific quantitative data for this compound are not widely published, the kinetic and thermodynamic principles governing its reactions can be inferred from its mechanistic pathways.

Kinetic Aspects: The rate of reactions involving this compound is highly dependent on the catalytic system and reaction conditions. In many multi-step catalytic cycles, there is a rate-determining step (RDS). For instance, in an organocatalytic cycle, the C-C bond-forming step or the product release/catalyst regeneration step could be the RDS. Catalyst loading, substrate concentration, and temperature are critical variables for optimizing the reaction rate. In biocatalytic systems, kinetics are often described by the Michaelis-Menten model, where the reaction rate is dependent on substrate concentration until the enzyme becomes saturated. At this point, the rate is limited by the enzyme's turnover number, which reflects the intrinsic speed of the catalytic process.

Table 4: General Kinetic and Thermodynamic Considerations

AspectPrincipleRelevance to this compound
Kinetics Identification and optimization of the rate-determining step.In catalytic cycles, the slowest step (e.g., C-C bond formation) limits the overall reaction speed.
Thermodynamics Distinction between reversible and irreversible steps.Enediol formation is reversible dokumen.pub, while steps involving gas evolution (e.g., CO₂) are irreversible, ensuring high conversion. ucl.ac.uk
Equilibrium Le Châtelier's principle.Product yield in reversible reactions can be increased by removing the product as it is formed.
Activation Energy (Ea) Energy barrier that must be overcome for a reaction to occur.Catalysts (both organo- and biocatalysts) provide an alternative reaction pathway with a lower Ea, thus increasing the reaction rate.

Applications of 1 Cyclohexyl 2 Hydroxyethanone As a Building Block in Organic Synthesis

Precursor in the Construction of Complex Organic Architectures

1-Cyclohexyl-2-hydroxyethanone serves as a fundamental precursor in the assembly of complex organic architectures. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions allows for its incorporation into larger, more intricate structures. For instance, it is a key component in the synthesis of polysubstituted polycyclic compounds like dihydronaphthofurans. These structures are built through multicomponent reactions where the α-hydroxy ketone reacts with substrates such as β-naphthols and aromatic amines, demonstrating its utility in generating significant molecular complexity in a single step. acs.org The cyclohexyl moiety itself provides a lipophilic and sterically defined three-dimensional feature that can be crucial for the biological activity or material properties of the final compound.

Utilization in Heterocyclic Chemistry (e.g., Quinoxaline (B1680401) Derivatives)

A prominent application of this compound is in the synthesis of heterocyclic compounds, particularly quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles that form the core of various antibiotics and antitumor agents. scielo.org.za The classical and most direct synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This compound can be readily oxidized in situ to the corresponding 1-cyclohexyl-1,2-ethanedione, which is then trapped by the diamine to form the quinoxaline ring. york.ac.uk

This transformation can be achieved using various oxidative systems in a one-pot procedure, which is highly efficient. For example, a tandem oxidation process using manganese dioxide has been shown to effectively convert this compound and 4,5-dimethyl-1,2-phenylenediamine into the corresponding 2-cyclohexyl-6,7-dimethylquinoxaline with high yield. core.ac.uk Other catalytic systems, such as those based on palladium or ruthenium, have also been successfully employed for this conversion. york.ac.uk

Table 1: Synthesis of Quinoxaline Derivatives from α-Hydroxy Ketones

Reactants Catalyst/Oxidant Product Class Reference(s)
This compound, o-phenylenediamine TiO₂, TEMPO, Microwave 2-Cyclohexylquinoxaline beilstein-journals.org
This compound, 4,5-dimethyl-1,2-phenylenediamine Manganese Dioxide (MnO₂) 2-Cyclohexyl-6,7-dimethylquinoxaline core.ac.uk
α-Hydroxy ketones, o-phenylenediamines Acetic Acid (Thermal or Microwave) Quinoxaline Derivatives arkat-usa.org
Bis-aryl α-hydroxyketones, o-arenediamines KMnO₄/CuSO₄ Quinoxaline Derivatives scielo.org.za
α-Hydroxy ketones, Aromatic 1,2-diamines Pd(OAc)₂ or RuCl₂(PPh₃)₃-TEMPO (Aerobic Oxidation) Quinoxaline Derivatives york.ac.uk
α-Hydroxy ketones, Aromatic 1,2-diamines Ceric Ammonium Nitrate (CAN) Quinoxaline Derivatives jst.go.jp

Development as a Chiral Building Block for Enantiomerically Enriched Compounds

The structure of this compound is inherently achiral. However, it is a valuable prochiral substrate for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical industry. The development of this compound as a chiral building block relies on asymmetric transformations that create one or more new stereogenic centers with high enantioselectivity.

One major strategy is the asymmetric reduction of the ketone functionality. Using chiral catalysts, such as those derived from oxazaborolidines or chiral metal-ligand complexes, the carbonyl group can be reduced to a hydroxyl group, yielding a chiral 1-cyclohexyl-1,2-ethanediol. mdpi.com The stereochemistry of the newly formed chiral center is dictated by the chirality of the catalyst.

Alternatively, the existing hydroxyl group can direct the stereoselective addition to the adjacent ketone. Furthermore, the synthesis can start from chiral precursors. For example, chiral diamines, which can be synthesized from cyclohexene (B86901) oxide, have been widely used as ligands in asymmetric synthesis. arkat-usa.org By applying principles of asymmetric induction, where a chiral auxiliary or catalyst controls the stereochemical outcome, this compound can be transformed into valuable chiral intermediates like enantiopure amino alcohols and diols. msu.edu These chiral building blocks are crucial for the synthesis of optically active drugs and other bioactive molecules. nih.gov

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds and Fine Chemicals

The utility of this compound extends to its role as an intermediate in the synthesis of fine chemicals and scaffolds with direct pharmaceutical relevance. Its ability to form heterocyclic systems is particularly significant. The quinoxaline scaffold, synthesized from this α-hydroxy ketone, is a well-known pharmacophore found in compounds with antibiotic, anticancer, and anti-inflammatory properties. scielo.org.zacore.ac.uk

Beyond quinoxalines, this compound can be used to construct other important heterocyclic frameworks. For instance, it can participate in multicomponent reactions to form highly substituted pyrroles, which are present in numerous biologically active natural products and pharmaceuticals. mdpi.comnih.govnih.gov The compound can also be a precursor for α-keto acids, which are themselves useful as pharmaceutical products or intermediates. google.com The incorporation of the cyclohexyl group can enhance the lipophilicity of a drug molecule, potentially improving its pharmacokinetic properties.

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbeilstein-journals.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov this compound and other α-hydroxy ketones have proven to be valuable substrates for MCRs.

A notable example is the one-step, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine. This reaction, catalyzed by acetic acid, selectively produces N-substituted 2,3,5-functionalized 3-cyanopyrroles in high yields. mdpi.comnih.gov Another innovative MCR involves the reaction of α-hydroxy ketones, β-naphthols, and aromatic amines, catalyzed by benzoic acid, to afford polysubstituted 1,2-dihydronaphthofurans with good diastereoselectivity. acs.org These examples highlight the capacity of this compound to act as a versatile C2-synthon in complex, one-pot transformations, leading to diverse and valuable heterocyclic scaffolds.

Advanced Characterization Methodologies in 1 Cyclohexyl 2 Hydroxyethanone Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of 1-Cyclohexyl-2-hydroxyethanone, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide unique data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound typically shows distinct signals for the protons of the cyclohexyl ring, generally appearing in the upfield region between δ 1.0–2.0 ppm. The protons on the carbon adjacent to the carbonyl group and the hydroxyl-bearing carbon exhibit characteristic shifts that are crucial for confirming the structure.

¹³C NMR: The carbon NMR spectrum provides complementary information. A key feature is the signal for the ketone carbon, which appears significantly downfield at approximately δ 200 ppm. The carbons of the cyclohexyl ring and the hydroxymethylene group also have distinct chemical shifts that complete the structural picture. rsc.orgrsc.org

A multi-technique approach, including both ¹H and ¹³C NMR, is recommended for unambiguous characterization. beilstein-journals.org

Interactive Data Table: Representative NMR Data for this compound and Related Structures

Nucleus Chemical Shift (δ) Range (ppm) Associated Structural Fragment
¹H1.0–2.0Cyclohexyl protons
¹³C~200Ketone carbon (C=O)
¹³C25.9, 26.4, 32.3, 45.0Cyclohexyl carbons beilstein-journals.org

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula, C₈H₁₄O₂. rsc.org The molecular weight of this compound is 142.198 atomic mass units.

Electron ionization (EI) is a common technique used to generate mass spectra. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the cleavage of the bond between the carbonyl carbon and the cyclohexyl ring is a likely fragmentation pathway.

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Parameter Value
MSMolecular Ion (M+)m/z 212 beilstein-journals.org
HRMSCalculated MassC₁₄H₂₀O₂: 220.1463 rsc.org
HRMSFound Mass220.1463 rsc.org

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Additionally, a broad absorption band in the region of 3300 cm⁻¹ indicates the presence of the hydroxyl (-OH) group due to hydrogen bonding. The C-H stretching vibrations of the cyclohexyl ring are also observable.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch~3300 (broad)
Carbonyl (C=O)C=O Stretch~1700
C-H (Cyclohexyl)C-H Stretch2926, 2858 beilstein-journals.org

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the carbonyl group is the primary chromophore. It undergoes an n→π* transition, which typically results in a weak absorption band in the near UV region, around 270-300 nm. The exact position and intensity of this absorption can be influenced by the solvent. While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be useful for quantitative analysis and for studying reactions involving the carbonyl group. It's important to note that isolated chromophores, like the one in this compound, can be challenging to detect as their absorption may fall below 200 nm, a region not covered by most standard instruments. msu.edu

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.

Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. This allows for the determination of the absolute configuration of a pure enantiomer by comparing its experimental CD spectrum with theoretically calculated spectra. Furthermore, CD spectroscopy can be used to determine the enantiomeric purity of a sample by analyzing the intensity of the CD signal. The development of reliable methods for determining enantiomeric purity is crucial, and approaches like using a Mosher's ester for analysis have been explored for similar α,α'-dihydroxyketone structures. ucl.ac.uk

Chromatographic and Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas chromatography (GC) is a commonly used technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound and any impurities. For complex mixtures containing structurally similar byproducts, two-dimensional gas chromatography (GC×GC) can offer enhanced resolution by using two columns with different polarities. Derivatization of the hydroxyl group, for example, by converting it to a trimethylsilyl (B98337) ether, can improve peak shape and reduce tailing in GC analysis.

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to this compound. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a suitable method. sielc.com For preparative separations to isolate the compound, this method can be scaled up. Chiral HPLC, which employs a chiral stationary phase, is particularly important for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. thieme-connect.de The development of chiral assays is crucial for the successful characterization of dihydroxyketone motifs. ucl.ac.uk

Despite a comprehensive search for scholarly articles and technical data, detailed research findings concerning the specific application of advanced characterization methodologies to "this compound" are not extensively available in the public domain. The search results yielded general information about the analytical techniques themselves but lacked specific experimental data, such as data tables and detailed research findings, directly pertaining to this compound.

General mentions of analytical techniques like HPLC for monitoring hydrolytic stability and GC-MS for purity and structure confirmation were found. However, specific parameters and detailed results for quantitative and stereoisomeric analysis of this compound via HPLC were not available. Similarly, while the principles of using TLC for reaction monitoring are well-documented, specific examples involving the synthesis or reaction of this compound are scarce in the retrieved results. One study did mention the use of radial chromatography for the purification of a product synthesized from this compound, but did not provide detailed procedural data for the purification of the starting material itself. beilstein-journals.org

Furthermore, no specific studies utilizing X-ray crystallography for the definitive solid-state structure determination of this compound were found. Likewise, the application of advanced techniques such as Cyclic Voltammetry (CV), Electron Paramagnetic Resonance (EPR) for redox characterization, and Atomic Force Microscopy (AFM) for surface deposition studies specifically on this compound could not be substantiated with detailed research findings from the search results.

Therefore, while it is understood that these analytical techniques are fundamental in chemical research, the specific application and detailed findings for "this compound" as requested in the outline are not present in the available literature found. Constructing an article with the required depth and scientific accuracy is not possible without access to such specific data.

Advanced Analytical Techniques for Mechanistic and Interfacial Studies

UV Photoemission Spectroscopy for Electronic Structure at Surfaces

Ultraviolet Photoemission Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. seriius.com By irradiating a sample with ultraviolet photons, electrons are ejected from the outermost valence levels of the surface atoms. seriius.com Analyzing the kinetic energy of these photoelectrons provides direct information about the valence band structure, work function, and ionization potentials of the molecule. seriius.comnih.gov

In the context of this compound, UPS can elucidate the electronic interactions between the cyclohexyl ring, the carbonyl group (C=O), and the hydroxyl group (-OH) at the material's surface. The spectra would be characterized by bands corresponding to the ionization from molecular orbitals, particularly the non-bonding lone pair orbitals of the carbonyl oxygen, n(CO), and the pi orbitals of the carbonyl group, π(CO). rsc.orgoup.com The binding energies of these orbitals are sensitive to the molecular conformation and intermolecular interactions.

While specific UPS data for this compound is not extensively published, analysis of related aliphatic ketones provides a strong basis for predicting the expected spectral features. oup.com For instance, studies on various R-CO-CH₃ ketones show distinct ionization bands for the n(CO) and π(CO) orbitals. The precise energy values for this compound would be influenced by the inductive effects of the cyclohexyl group and potential intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Table 1: Representative Ionization Energies for Aliphatic Ketones from HeI Photoelectron Spectra This table illustrates typical ionization energy ranges for orbitals in simple ketones, which serve as a model for interpreting the electronic structure of more complex molecules like this compound.

Compoundn(CO) Ionization Energy (eV)π(CO) Ionization Energy (eV)
Acetone9.7112.6
Methyl ethyl ketone9.5312.4
Methyl n-propyl ketone9.46-
Methyl isopropyl ketone9.3212.2

Data compiled from studies on aliphatic ketones. The specific values for this compound would require direct experimental measurement.

The study of such electronic properties is crucial for understanding the surface chemistry of this compound, which governs its interaction with other molecules, catalysts, and substrates in various applications.

In Situ and Operando Spectroscopic Methods for Real-Time Reaction Monitoring

In situ and operando spectroscopy are indispensable tools for gaining mechanistic insights into chemical reactions by monitoring them in real-time under actual reaction conditions. nih.gov These methods allow researchers to track the concentration of reactants, intermediates, and products as the reaction progresses, providing a detailed kinetic and mechanistic picture that is often unattainable through conventional offline analysis. vapourtec.comamericanpharmaceuticalreview.com

For this compound, these techniques are particularly valuable for studying its synthesis and subsequent transformations. The formation of α-hydroxyketones (acyloins) can be achieved through methods like the acyloin condensation. rsc.orgorgsyn.org Real-time monitoring of such reactions provides critical data on reaction rates, the formation of transient intermediates, and the influence of reaction parameters on yield and selectivity. acs.org

Several spectroscopic techniques can be employed for in situ monitoring:

NMR Spectroscopy: In situ NMR is highly effective for quantitatively tracking the progress of reactions in the liquid phase. rsc.orgresearchgate.net By taking time-lapsed spectra, one can observe the disappearance of reactant signals and the appearance of product signals, allowing for the calculation of conversion and yield over time. rsc.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for monitoring changes in functional groups. americanpharmaceuticalreview.com For instance, in the synthesis of this compound, one could monitor the disappearance of an aldehyde peak and the appearance of the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the α-hydroxyketone product. americanpharmaceuticalreview.com

Table 2: Illustrative In Situ ¹H NMR Monitoring of an Enzymatic Cross-Acyloin Condensation This table demonstrates how in situ NMR can be used to monitor the formation of an α-hydroxyketone product over time, a process analogous to the synthesis of this compound.

Time (hours)Reactant A Conversion (%)Reactant B Conversion (%)α-Hydroxyketone Product In Situ Yield (%)
0000
12252322
24555250
48858380
72888582

This data is representative of a typical TK-catalysed cross-acyloin condensation monitored by ¹H NMR and illustrates the type of information obtained from real-time monitoring. rsc.org

The application of these real-time monitoring techniques enables the optimization of reaction conditions, enhances process understanding, and facilitates the development of more efficient and selective synthetic routes to this compound and its derivatives. vapourtec.com

Theoretical and Computational Chemistry Applied to 1 Cyclohexyl 2 Hydroxyethanone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. dtu.dkmdpi.com For 1-Cyclohexyl-2-hydroxyethanone, DFT calculations are instrumental in determining its electronic structure, stability, and potential reaction pathways. By solving the Kohn-Sham equations, DFT provides insights into the distribution of electron density, which governs the molecule's reactivity. abinit.org

Key parameters derived from DFT calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more likely to participate in chemical reactions. For this compound, the electron-rich oxygen atoms of the carbonyl and hydroxyl groups significantly influence the shapes and energies of these frontier orbitals. DFT can be used to model electron density maps to predict sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is employed to explore the potential energy surface of the molecule, identifying stable isomers and the transition states that connect them. This is crucial for understanding reaction pathways, such as keto-enol tautomerism, oxidation, or reduction reactions. By calculating the energy barriers associated with these transition states, chemists can predict reaction rates and mechanisms. For instance, the stability of different conformers arising from the rotation of the cyclohexyl ring or the C-C bond of the ethanone (B97240) backbone can be accurately assessed. nih.gov

Below is a table of representative data that can be obtained from DFT calculations for a molecule like this compound.

Computational ParameterRepresentative Value/DescriptionSignificance
Total Energy Varies with conformer; e.g., -405.78 kcal/molIndicates the relative stability of different molecular conformations.
HOMO Energy e.g., -6.5 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy e.g., -1.2 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap e.g., 5.3 eVCorrelates with chemical reactivity and electronic excitation energy.
Dipole Moment e.g., 2.5 DQuantifies the overall polarity of the molecule, affecting solubility and intermolecular forces.
Mulliken Atomic Charges C(carbonyl): +0.4e, O(carbonyl): -0.5e, O(hydroxyl): -0.6eIndicates partial charges on atoms, highlighting electrophilic and nucleophilic centers.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for all atoms in the system over time. researchgate.net This technique is invaluable for studying the conformational flexibility and intermolecular interactions of this compound. nih.gov MD simulations can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or other molecules. researchgate.net

Conformational analysis is a key application of MD. mdpi.com The cyclohexyl ring can adopt several conformations (e.g., chair, boat, twist-boat), and the side chain has rotational freedom. MD simulations can explore the vast conformational space to identify the most populated and energetically favorable structures. chemrxiv.orgfrontiersin.org This information is crucial as the conformation of a molecule can significantly affect its reactivity and biological activity.

MD simulations are also powerful for studying intermolecular interactions. nih.gov The hydroxyl and ketone groups of this compound can act as hydrogen bond donors and acceptors, respectively. Simulations can model how multiple molecules of this compound interact with each other in a condensed phase, predicting the formation of hydrogen-bonded dimers or larger aggregates. When combined with a solvent model, MD can illustrate how solvent molecules arrange around the solute and mediate interactions.

The table below outlines typical outputs from an MD simulation focused on conformational analysis.

Simulation ParameterDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions over time from a reference structure.Indicates the stability of the molecule's conformation during the simulation. frontiersin.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule, such as the side chain or specific parts of the cyclohexyl ring. frontiersin.org
Radial Distribution Function (RDF) Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point.Reveals details about solvation shells and the structure of intermolecular interactions (e.g., hydrogen bonding distances).
Dihedral Angle Analysis Tracks the rotation around specific chemical bonds over time.Identifies preferred conformations (rotamers) and the energy barriers between them.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its reactivity. researchgate.net For this compound and related compounds, QSRR can be a powerful tool for predictive synthesis. d-nb.info The core idea is to correlate calculated molecular descriptors with experimentally observed reaction outcomes, such as reaction rates or product yields. nih.gov

The process begins by calculating a wide range of molecular descriptors for a series of similar compounds. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges), or they can represent physical properties like molecular weight, volume, or polar surface area. mdpi.com These descriptors quantify various aspects of the molecule's electronic and steric properties.

Next, a statistical model, often based on multiple linear regression or machine learning algorithms, is built to connect these descriptors to the observed reactivity. researchgate.netmdpi.com Once a robust QSRR model is developed and validated, it can be used to predict the reactivity of new, unsynthesized compounds. researchgate.net For example, a QSRR model could predict the enantioselectivity of a reaction for a series of α-hydroxy ketones based on the structure of the substrate and the catalyst used. d-nb.infonih.gov This predictive capability can guide experimental efforts, saving time and resources by prioritizing the synthesis of molecules with the desired reactivity profile.

ComponentDescriptionExample for this compound System
Molecular Descriptors (X-variables) Numerical values that encode the structural and physicochemical properties of a molecule. mdpi.comHOMO energy, LUMO-HOMO gap, molecular weight, LogP, polar surface area, steric parameters.
Reactivity Data (Y-variable) Experimentally measured outcome of a chemical reaction. researchgate.netReaction rate constant (k), product yield (%), enantiomeric excess (% ee).
Mathematical Model An equation that links descriptors to reactivity, often developed using regression or machine learning. researchgate.netYield (%) = c₀ + c₁(HOMO) + c₂(Steric Factor) + ...
Validation The process of testing the model's predictive power on a set of compounds not used in its creation. researchgate.netInternal validation (cross-validation) and external validation with a test set.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers methods to predict various spectroscopic parameters, which can be invaluable for structure elucidation and for validating the accuracy of the computational models themselves. arxiv.org For this compound, DFT and other quantum chemical methods can be used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

First-principles methods can provide accurate predictions of NMR parameters for molecular systems. arxiv.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), one can predict the NMR chemical shifts. Comparing these predicted shifts with experimental data serves as a stringent test of the computed molecular geometry and electronic structure. mdpi.comarxiv.org

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted, generating a theoretical IR spectrum. These predicted frequencies are often systematically scaled to account for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra.

The table below shows a hypothetical comparison between experimental and computationally predicted spectroscopic data for this compound.

Spectroscopic DataExperimental ValuePredicted Value (DFT)Significance of Comparison
¹³C NMR: Carbonyl Carbon (C=O) ~205 ppm~204 ppmValidates the electronic environment around the key functional group.
¹H NMR: Hydroxyl Proton (-OH) ~3.5 ppm (variable)~3.4 ppmConfirms the presence and chemical environment of the hydroxyl group.
IR: Carbonyl Stretch (νC=O) ~1715 cm⁻¹~1740 cm⁻¹ (unscaled)Excellent agreement after scaling; confirms the C=O bond order and strength.
IR: Hydroxyl Stretch (νO-H) ~3450 cm⁻¹ (broad)~3500 cm⁻¹ (unscaled)Matches the characteristic O-H stretching frequency, validating the functional group.

Investigation of Solvent Effects and Catalytic Mechanisms through Computational Methods

Computational methods are essential for understanding how the reaction environment, such as the solvent, and the presence of catalysts influence the behavior of this compound. osti.gov The choice of solvent can significantly alter reaction rates and selectivity, and computational models can elucidate the underlying reasons. whiterose.ac.uk

Solvent effects can be modeled in two primary ways: implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicitly, where individual solvent molecules are included in the simulation. The implicit solvent model is computationally efficient for estimating how a solvent's polarity affects the stability of reactants, products, and transition states. Explicit solvent models, often used in MD simulations, provide a more detailed picture, showing specific solute-solvent interactions like hydrogen bonding. osti.gov

Computational chemistry is also a powerful tool for investigating catalytic mechanisms. d-nb.info For reactions involving this compound, such as a base-catalyzed condensation or an acid-catalyzed rearrangement, computational methods can map out the entire catalytic cycle. d-nb.info This involves identifying all intermediates and transition states, calculating their energies, and determining the rate-limiting step. For instance, in a Brønsted acid-catalyzed reaction, simulations can show how the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. osti.gov These detailed mechanistic insights are crucial for designing more efficient and selective catalysts. d-nb.info

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-2-hydroxyethanone in academic research?

A common method involves acid- or base-catalyzed condensation reactions of cyclohexyl ketones with hydroxyacetone derivatives. For example, refluxing cyclohexylacetone with ethyl acetoacetate in ethanol using NaOH as a catalyst (4–6 hours, 70–80°C) can yield the target compound, followed by recrystallization in methanol for purification . Alternative routes include Claisen-Schmidt condensations or Friedel-Crafts acylations, depending on substituent compatibility. Researchers should validate product purity via melting point analysis and GC-MS.

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

A multi-technique approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Resolves retention indices (e.g., using NIST-standardized methods ) and confirms molecular mass.
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) functional groups .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR distinguishes cyclohexyl protons (δ 1.0–2.0 ppm) and ketone carbons (δ ~200 ppm).
  • Differential Scanning Calorimetry (DSC): Measures melting points and thermal stability .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Storage: Keep in tightly sealed containers in cool, dry, well-ventilated areas away from oxidizers .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points)?

Discrepancies in boiling points (e.g., 426.3 K in vs. conflicting literature) often arise from purity differences or measurement methodologies . To address this:

  • Purity Assessment: Use DSC to quantify sample purity (>98% recommended for reliable data) .
  • Standardized Protocols: Replicate measurements using NIST-calibrated equipment under controlled pressure (e.g., reduced pressure for high-boiling compounds) .
  • Interlaboratory Validation: Compare results across labs using identical GC parameters (e.g., column type, carrier gas flow rate) .

Q. What experimental approaches are used to investigate the compound's stability under varying thermal and pH conditions?

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–300°C to monitor decomposition. For hydrolytic stability, incubate the compound in buffered solutions (pH 3–11) at 40°C for 24–72 hours, followed by HPLC quantification of degradation products .
  • Photostability: Expose to UV light (254 nm) and analyze via GC-MS for photo-oxidation byproducts .

Q. How can computational methods complement experimental data in predicting the compound's reactivity?

  • Quantum Chemical Calculations: Use DFT (Density Functional Theory) to model electron density maps and predict nucleophilic/electrophilic sites. For example, calculate HOMO-LUMO gaps to assess oxidation potential .
  • QSAR Models: Corrate retention indices (GC) with molecular descriptors (e.g., LogP, polar surface area) to predict chromatographic behavior .

Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?

  • Two-Dimensional GC (GC×GC): Pair a non-polar primary column (e.g., DB-5) with a polar secondary column (e.g., DB-WAX) to enhance resolution of hydroxylated analogs .
  • Derivatization: Convert hydroxyl groups to trimethylsilyl ethers using BSTFA, improving peak symmetry and reducing tailing in GC analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.